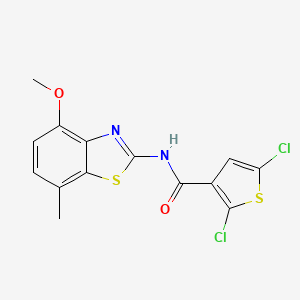![molecular formula C11H16F3NO B2742559 N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide CAS No. 2175581-35-6](/img/structure/B2742559.png)
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide is a chemical compound with the molecular formula C11H16F3NO and a molecular weight of 235.25 g/mol. This compound features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a prop-2-enamide moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)cyclohexylmethylamine with acryloyl chloride under appropriate reaction conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the stability and bioavailability of the resulting compounds.
Biology: In biological research, the compound is used to study the effects of trifluoromethylated compounds on biological systems. It serves as a model compound for investigating the interactions between trifluoromethyl groups and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[[3-(Trifluoromethyl)phenyl]methyl]prop-2-enamide: This compound features a phenyl ring instead of a cyclohexyl ring, resulting in different chemical and biological properties.
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]but-2-enamide: This compound has a but-2-enamide moiety instead of a prop-2-enamide moiety, affecting its reactivity and applications.
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-ynamide: This compound contains a prop-2-ynamide moiety, introducing additional reactivity due to the presence of a triple bond.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, cyclohexyl ring, and prop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2,8-9H,1,3-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBPJDTSHGDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2742478.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2742481.png)
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
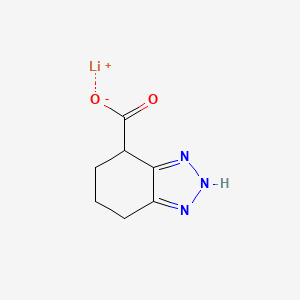
![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)
![2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide](/img/structure/B2742485.png)
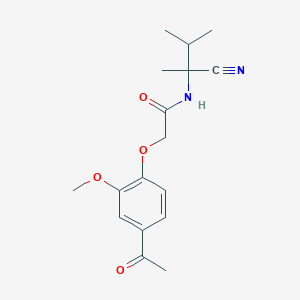
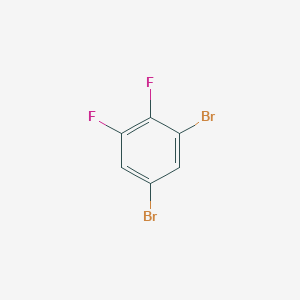
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
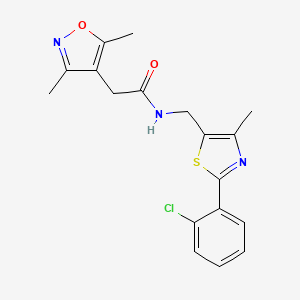

![3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide](/img/structure/B2742495.png)
